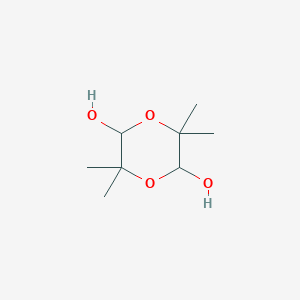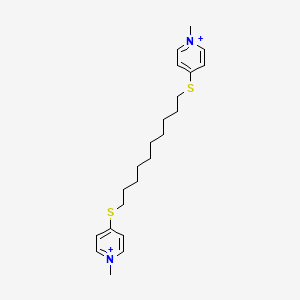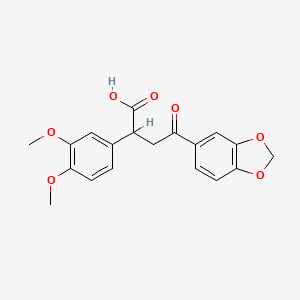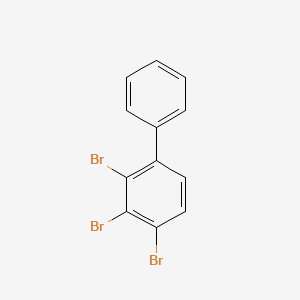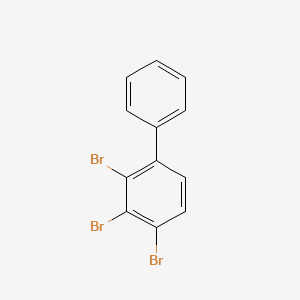
S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate is a chemical compound that contains a thiosulfate group attached to a benzylamino-iminoethyl moiety. Thiosulfates are known for their applications in various chemical processes, including photography, gold extraction, and as reducing agents. The unique structure of this compound makes it an interesting subject for research in both organic and inorganic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate typically involves the reaction of benzylamine with an appropriate thiosulfate precursor under controlled conditions. One common method is the reaction of benzylamine with carbon disulfide and an oxidizing agent to form the desired thiosulfate compound. The reaction conditions often include a solvent such as ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through crystallization or distillation processes to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate undergoes several types of chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate or other sulfur-containing compounds.
Reduction: The compound can be reduced to form sulfide or other reduced sulfur species.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers are commonly used in oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Solvents: Common solvents include water, ethanol, and acetonitrile, depending on the specific reaction requirements.
Major Products Formed
Oxidation Products: Sulfate, sulfonates, and other oxidized sulfur species.
Reduction Products: Sulfides, thiols, and other reduced sulfur compounds.
Substitution Products: Various benzylamino derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain diseases.
Industry: Utilized in various industrial processes, including gold extraction, photography, and as a reducing agent in chemical manufacturing.
Wirkmechanismus
The mechanism of action of S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and proteins. The thiosulfate group can participate in redox reactions, altering the oxidation state of sulfur and affecting the activity of target molecules. The benzylamino group can interact with specific binding sites on proteins, modulating their function and activity. These interactions can lead to various biological effects, including antioxidant activity and modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Thiosulfate: A widely used thiosulfate compound with applications in photography, gold extraction, and as an antidote for cyanide poisoning.
Ammonium Thiosulfate: Used in fertilizers and as a leaching agent in gold extraction.
Potassium Thiosulfate: Employed in agriculture as a fertilizer and in various industrial processes.
Uniqueness
S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate is unique due to the presence of the benzylamino-iminoethyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research in medicinal chemistry and biochemistry.
Eigenschaften
CAS-Nummer |
90379-16-1 |
|---|---|
Molekularformel |
C9H12N2O3S2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
[(1-amino-2-sulfosulfanylethylidene)amino]methylbenzene |
InChI |
InChI=1S/C9H12N2O3S2/c10-9(7-15-16(12,13)14)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)(H,12,13,14) |
InChI-Schlüssel |
UWQJNAOSAJDORY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


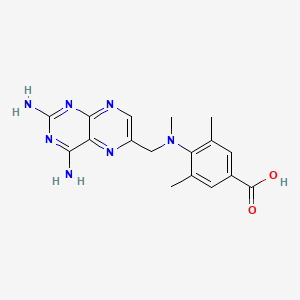
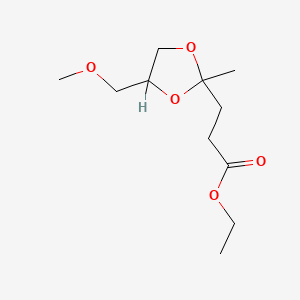

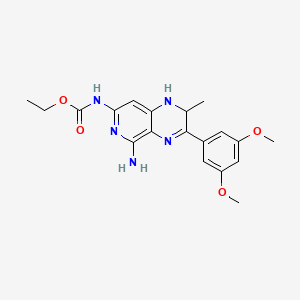
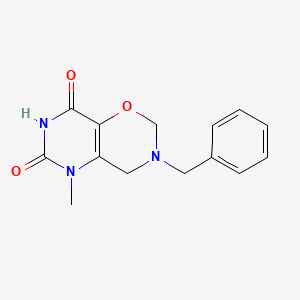
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)

